[Lys8] LH-RH

GnRH receptor pharmacology structure-activity relationship species-specific receptor binding

Standard GnRH agonists often fail to discriminate between LH and FSH secretion pathways, creating data ambiguity. [Lys8] LH-RH (CAS 35544-05-9) is a synthetic decapeptide (C55H75N15O13) with a lysine-for-arginine substitution at position 8. This modification yields: - ~10% relative biological activity vs. native [Arg8] LH-RH - Demonstrated in vitro FSH release stimulation (unique among analogs) - A critical benchmark for position-8 SAR programs Suitable for pituitary bioassays and antagonist lead optimization.

Molecular Formula C55H75N15O13
Molecular Weight 1154.3 g/mol
CAS No. 35544-05-9
Cat. No. B12391759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Lys8] LH-RH
CAS35544-05-9
Molecular FormulaC55H75N15O13
Molecular Weight1154.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C55H75N15O13/c1-30(2)20-39(50(78)65-38(10-5-6-18-56)55(83)70-19-7-11-44(70)54(82)60-26-45(57)73)64-47(75)27-61-48(76)40(21-31-12-14-34(72)15-13-31)66-53(81)43(28-71)69-51(79)41(22-32-24-59-36-9-4-3-8-35(32)36)67-52(80)42(23-33-25-58-29-62-33)68-49(77)37-16-17-46(74)63-37/h3-4,8-9,12-15,24-25,29-30,37-44,59,71-72H,5-7,10-11,16-23,26-28,56H2,1-2H3,(H2,57,73)(H,58,62)(H,60,82)(H,61,76)(H,63,74)(H,64,75)(H,65,78)(H,66,81)(H,67,80)(H,68,77)(H,69,79)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyVLGUUHYEMCPHBC-YTAGXALCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Lys8] LH-RH: Core Identity and Characterization


[Lys8] LH-RH (CAS 35544-05-9) is a synthetic decapeptide analogue of mammalian luteinizing hormone-releasing hormone (LH-RH; also known as gonadotropin-releasing hormone, GnRH), wherein the native arginine at position 8 is substituted with lysine [1]. The compound retains agonist activity at the GnRH receptor, stimulating the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from anterior pituitary cells [2]. With a molecular weight of 1154.28 Da and molecular formula C55H75N15O13, [Lys8] LH-RH serves as a well-characterized research tool for investigating structure-activity relationships (SAR) at position 8 of the GnRH decapeptide, receptor binding determinants, and species-specific receptor pharmacology [3].

[Lys8] LH-RH Differentiation from Generic Analogs


Generic substitution among position-8 GnRH analogues is not scientifically valid due to profound differences in receptor binding affinity and gonadotropin-releasing activity that arise from the specific physicochemical properties of the residue at position 8. Studies directly comparing [Lys8] LH-RH with mammalian [Arg8] LH-RH and chicken [Gln8] LH-RH demonstrate that the amino acid at position 8 critically modulates both receptor recognition and conformational stability [1]. The mammalian GnRH receptor exhibits high fidelity for Arg8, with basic residues (Arg, Lys) conferring substantially higher activity than neutral residues (Gln) in mammalian systems [2]. Furthermore, fluorimetric titration studies reveal that position-8 substitutions alter the pKa and titration behavior of His2 and Tyr5, indicating that the identity of residue 8 influences the overall three-dimensional conformation and protonation state of the peptide [1]. These structural and pharmacological differences mean that [Lys8] LH-RH occupies a distinct niche—it provides approximately 10% relative activity in mammalian systems compared to 1% for chicken [Gln8] LH-RH [1], making it uniquely suited as an intermediate-activity reference standard for SAR mapping and receptor pharmacology studies. The following quantitative evidence guide documents these verifiable differentiation points.

[Lys8] LH-RH Quantitative Performance Data


Relative Biological Activity vs. Native [Arg8] LH-RH

[Lys8] LH-RH exhibits approximately 10% relative biological activity in mammalian pituitary systems compared to the native mammalian [Arg8] LH-RH (set at 100%), representing a 10-fold higher activity than chicken [Gln8] LH-RH, which shows only 1% relative activity in the same system [1]. This intermediate activity profile distinguishes [Lys8] LH-RH from both the fully active native ligand and the minimally active neutral-substituted analogue.

GnRH receptor pharmacology structure-activity relationship species-specific receptor binding

Selective FSH Release Stimulation in Pituitary Assays

Fluorimetric titration studies reveal that position-8 substitution alters the ionization behavior of His2 and Tyr5 residues. [Lys8] LH-RH exhibits a His2 pKa of 6.01 and Tyr5 pKa of 9.88, with His2 titration range of 1.71 [1]. These values differ from both mammalian [Arg8] LH-RH (His2 pKa 5.80, Tyr5 pKa 9.65, His2 range 1.72) and chicken [Gln8] LH-RH (His2 pKa 6.22, Tyr5 pKa 9.88, His2 range 2.03) [1].

peptide biophysics conformational analysis fluorimetric titration

pK Values and Conformational Stability Comparison

In vitro studies using female rat anterior pituitary plasma membrane fractions demonstrate that [Lys8] LH-RH stimulates significant FSH release above control levels, a property shared only with the native LH-RH sequence among the analogues tested [1]. In contrast, [Ala4] LH-RH—while retaining LH-releasing activity—fails to stimulate significant FSH release, and truncated fragments ([2-4] LH-RH and [3-10] LH-RH) show no statistically significant gonadotropin release [1].

gonadotropin release FSH secretion in vitro bioassay

Antiovulatory Potency: Lys8 vs. Arg8 Substitution

In ovariectomized, estrogen-progesterone-treated female rats, [Lys8] LH-RH exhibits 40-80% of the LH-releasing activity of native LH-RH when administered intravenously [1]. This contrasts sharply with Des-(7..10)-LH-RH, which shows no detectable LH-releasing activity under identical conditions, confirming that the C-terminal region including position 8 is essential for biological activity [1].

in vivo pharmacology LH release gonadotropin stimulation

[Lys8] LH-RH Validated Research Applications


Differential LH vs. FSH Secretion Studies

[Lys8] LH-RH serves as a critical intermediate-activity reference compound for mapping the SAR of position 8 in GnRH receptor pharmacology. With its approximately 10% relative biological activity in mammalian systems compared to native [Arg8] LH-RH (100%) and substantially higher activity than chicken [Gln8] LH-RH (1%), it provides a calibrated benchmark for quantifying how basic versus neutral substitutions at position 8 modulate receptor binding and activation [1]. Its distinct pKa profile (His2 pKa = 6.01; Tyr5 pKa = 9.88) further enables correlation of protonation state with biological activity [1].

GnRH Receptor SAR Studies

For investigations requiring concomitant stimulation of both LH and FSH release, [Lys8] LH-RH is the appropriate tool compound. Unlike [Ala4] LH-RH, which stimulates only LH release without significant FSH release, [Lys8] LH-RH maintains the dual gonadotropin-releasing activity characteristic of the native hormone [2]. This differential activity profile makes [Lys8] LH-RH essential for studies examining the divergent signaling pathways or regulatory mechanisms governing LH versus FSH secretion from anterior pituitary cells [2].

Control Compound for Pituitary Bioassays

[Lys8] LH-RH is a valuable probe for investigating species-specific differences in GnRH receptor ligand recognition. The mammalian GnRH receptor exhibits high fidelity for Arg8, while the chicken receptor is less discriminatory and accepts both basic and neutral residues at this position [3]. [Lys8] LH-RH, with its basic lysine substitution and intermediate activity profile, helps delineate the structural determinants underlying receptor selectivity across vertebrate species [3].

GnRH Antagonist Design and Optimization

In in vivo studies requiring a reproducible, partial GnRH receptor agonist response, [Lys8] LH-RH provides a validated positive control. It demonstrates 40-80% of native LH-RH activity in ovariectomized rat models, offering a quantifiable intermediate response between full agonists and inactive controls such as Des-(7..10)-LH-RH (0% activity) [4]. This makes [Lys8] LH-RH suitable for dose-response calibration and for studies where complete receptor activation would confound experimental interpretation [4].

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